REACTION_CXSMILES
|
[C:1]1([CH3:27])[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]([C:21]#[C:22][Si](C)(C)C)[C:10]([NH2:20])=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[CH:3][CH:2]=1.CC(C)([O-])C.[K+].Cl.[OH-].[Na+]>C(O)(C)(C)C.O>[C:1]1([CH3:27])[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]3[CH:21]=[CH:22][NH:20][C:10]3=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[CH:3][CH:2]=1 |f:1.2,4.5|
|
Name
|
5,6-Di-p-tolyl-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=1N=C(C(=NC1C1=CC=C(C=C1)C)N)C#C[Si](C)(C)C)C
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with DCM (×3)
|
Type
|
CUSTOM
|
Details
|
separating column
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and purification of the crude product by chromatography on silica eluting with 0-20% EtOAc in iso-hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)NC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |